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Introduction to Amiselimod (YM-46303)

Amiselimod, also known as MT-1303 (and formerly YM-46303), is an orally active, second-
generation sphingosine-1-phosphate (S1P) receptor modulator.[1][2] It is a prodrug that is
converted in vivo by sphingosine kinases to its active metabolite, amiselimod phosphate
(amiselimod-P).[1][3] Amiselimod was designed to selectively target the S1P1 receptor
subtype, aiming for potent immunomodulatory effects with an improved safety profile,
particularly concerning the cardiac side effects observed with first-generation S1P receptor
modulators like fingolimod.[1] This guide provides a comprehensive overview and comparison
of the preclinical data for amiselimod, assessing its translational relevance for autoimmune
diseases.

Mechanism of Action: S1P1 Receptor Modulation

Amiselimod-P acts as a potent and highly selective functional antagonist of the S1P1 receptor.
The binding of amiselimod-P to S1P1 receptors on lymphocytes induces their internalization,
rendering the cells unresponsive to the endogenous S1P gradient that is crucial for their egress
from secondary lymphoid organs. This "trapping" of lymphocytes, particularly autoreactive T
cells, within the lymph nodes prevents their infiltration into sites of inflammation, thereby
exerting an immunomodulatory effect. A key advantage of amiselimod is its minimal activity at
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the S1P3 receptor, which is associated with the bradycardia (slowing of the heart rate)

commonly seen with less selective S1P receptor modulators.
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Mechanism of Action of Amiselimod.

Preclinical Efficacy of Amiselimod

In Vitro Potency and Selectivity

Amiselimod's active metabolite, amiselimod-P, demonstrates high potency and selectivity for

the human S1P1 receptor in in vitro assays. Its agonist activity is significantly higher for S1P1

compared to other S1P receptor subtypes, with no distinct activity at the S1P2 and S1P3

receptors. This selectivity profile is a key differentiator from the first-generation S1P modulator,

fingolimod.
S1P1 EC50 S1P2 EC50 S1P3 EC50 S1P4 EC50 S1P5 EC50
Compound
(nM) (nM) (nM) (nM) (nM)
o High
Amiselimod-P  0.075 >1000 >1000 >1000 o
Selectivity
Fingolimod-P ~0.3-0.6 >10000 ~3 ~0.3-0.6 ~0.3-0.6
Ozanimod 0.41 >10000 >10000 >10000 High Affinity
Siponimod ~0.46 >10000 >1111 ~383.7 ~0.3
In Vivo Animal Models
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In a murine model of chronic colitis induced by the adoptive transfer of CD4+CD45RBhigh T
cells, oral administration of amiselimod demonstrated significant therapeutic efficacy. Daily
doses of 0.1 and 0.3 mg/kg inhibited the development of colitis, with an efficacy comparable to
that of an anti-mTNF-a monoclonal antibody. Amiselimod treatment led to a marked reduction
in the infiltration of pathogenic Thl and Th17 cells into the colon.

Amiselimod has also shown potent efficacy in preclinical models of systemic lupus
erythematosus (SLE), specifically in MRL/Ipr and NZBWF1 mice, which spontaneously develop
lupus nephritis. Daily oral administration of amiselimod (0.1 and 0.3 mg/kg) both prevented the
onset of lupus nephritis and improved existing symptoms. The therapeutic effect was more
potent or comparable to that of FK506 (tacrolimus). Histological analysis revealed that
amiselimod inhibited the infiltration of T cells into the kidneys, reduced mesangial expansion,
and glomerular sclerosis.

Select Lupus-Prone Mice
(e.g., MRL/lpr)

Daily Oral Administration:
- Vehicle
- Amiselimod (0.1, 0.3 mg/kg)
- Comparator (e.g., FK506)

!

Weekly Monitoring:
- Proteinuria Assessment
- Body Weight

Endpoint Analysis (after several weeks):
- Serum anti-dsDNA antibody levels
- Histological analysis of kidneys
- T cell infiltration assessment

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663207?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Click to download full resolution via product page

Workflow for a Preclinical Lupus Nephritis Study.

Comparative Preclinical Data
Amiselimod vs. Fingolimod

The primary advantage of amiselimod over fingolimod in preclinical studies is its enhanced
cardiac safety profile. Fingolimod's activity at the S1P3 receptor is linked to bradycardia. In
contrast, amiselimod's high selectivity for S1P1 and lack of S1P3 agonism result in minimal
cardiac effects. In vitro studies have shown that amiselimod-P has an approximately five-fold
weaker activation of G-protein-coupled inwardly rectifying K+ (GIRK) channels in human atrial
myocytes compared to fingolimod-P, further contributing to its favorable cardiac profile.
Telemetry studies in monkeys confirmed that amiselimod did not significantly affect heart rate
or ECG parameters.

Amiselimod vs. Other S1P Receptor Modulators

Amiselimod's high selectivity for S1P1 is a key feature when compared to other S1P receptor
modulators like ozanimod and siponimod, which also exhibit selectivity for S1P1 and S1P5.
While all these second-generation modulators aim to reduce the cardiac side effects associated
with fingolimod, amiselimod's pharmacokinetic profile allows for administration without the need
for dose titration, which is often required for other S1P modulators to mitigate first-dose
bradycardia.

Safety Profile
Cardiac Safety

Preclinical and early clinical data strongly support a favorable cardiac safety profile for
amiselimod. The high selectivity for the S1P1 receptor and minimal interaction with the S1P3
receptor are the primary reasons for the reduced risk of bradycardia. In a phase | study in
healthy subjects, amiselimod, at doses up to 0.8 mg, did not induce clinically significant
negative chronotropic or dromotropic effects and was well-tolerated.

Experimental Protocols
In Vitro S1P Receptor Activity Assay
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The agonist activity of amiselimod-P and other S1P receptor modulators on human S1P
receptors is typically assessed using an intracellular Ca2+ mobilization assay or a [35S]GTPyS
binding assay in cell lines engineered to express individual human S1P receptor subtypes. The
half-maximal effective concentration (EC50) is then calculated to determine the potency and
selectivity of the compounds.

Murine Model of Colitis

A widely used model to assess the efficacy of potential IBD therapies is the adoptive transfer of
CD4+CD45RBhigh T cells from BALB/c mice into immunodeficient SCID mice. Following cell
transfer, recipient mice develop chronic colitis. Treatment with amiselimod or a comparator is
typically initiated one week after cell transfer and administered daily via oral gavage. Disease
progression is monitored by body weight changes and histological scoring of colonic
inflammation. Immunological endpoints include the analysis of infiltrating T cell populations
(Th1, Th17) in the colonic lamina propria by flow cytometry.

Murine Models of Lupus Nephritis

The MRL/Ipr and NZBWF1 mouse strains are standard models for studying SLE as they
spontaneously develop an autoimmune disease that closely mimics human lupus nephritis. For
prophylactic studies, treatment with amiselimod or a comparator is initiated before the onset of
significant proteinuria. For therapeutic studies, treatment begins after the establishment of
nephritis. Key outcome measures include weekly monitoring of proteinuria, measurement of
serum anti-dsDNA antibody levels, and comprehensive histological evaluation of the kidneys at
the end of the study to assess glomerular and interstitial inflammation, and tissue damage.

Translational Relevance and Conclusion

The preclinical data for amiselimod (YM-46303/MT-1303) strongly support its potential as a
potent and selective immunomodulatory agent for the treatment of autoimmune diseases. Its
high selectivity for the S1P1 receptor translates to a significantly improved cardiac safety profile
compared to the first-generation S1P modulator, fingolimod. The robust efficacy demonstrated
in preclinical models of colitis and lupus nephritis highlights its therapeutic potential in T-cell-
mediated autoimmune disorders. The comparable or superior efficacy to established therapies
in these models, such as anti-TNF-a and tacrolimus, further underscores its translational
promise. The favorable pharmacokinetic and safety profile, which may eliminate the need for
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dose titration, represents a significant clinical advantage. Further clinical investigation is
warranted to confirm these preclinical findings in patient populations with autoimmune
diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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